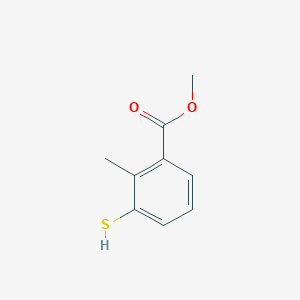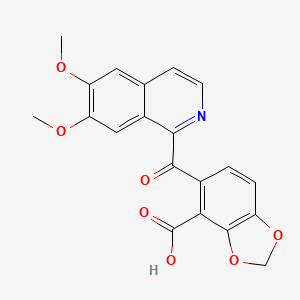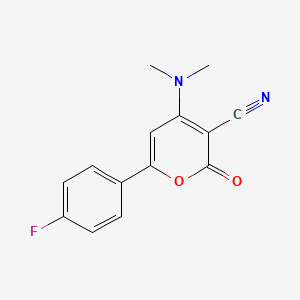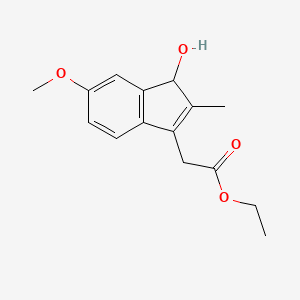
Benzoic acid, 2-hydroxy-5-(2-hydroxybenzoyl)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2-hydroxy-5-(2-hydroxybenzoyl)-, ethyl ester is an organic compound with the molecular formula C16H14O5 and a molecular weight of 286.27936 . This compound is known for its unique structure, which includes both benzoic acid and hydroxybenzoyl groups, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
The synthesis of benzoic acid, 2-hydroxy-5-(2-hydroxybenzoyl)-, ethyl ester typically involves esterification reactions. One common method is the reaction of 2-hydroxybenzoic acid with ethyl alcohol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester . Industrial production methods may involve more advanced techniques, including the use of continuous flow reactors to optimize yield and purity.
Análisis De Reacciones Químicas
Benzoic acid, 2-hydroxy-5-(2-hydroxybenzoyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Benzoic acid, 2-hydroxy-5-(2-hydroxybenzoyl)-, ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of benzoic acid, 2-hydroxy-5-(2-hydroxybenzoyl)-, ethyl ester involves its interaction with various molecular targets and pathways. The hydroxy groups in the compound can form hydrogen bonds with biological molecules, affecting their function. Additionally, the aromatic rings can participate in π-π interactions with other aromatic systems, influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Benzoic acid, 2-hydroxy-5-(2-hydroxybenzoyl)-, ethyl ester can be compared with other similar compounds, such as:
Salicylic acid: Known for its use in acne treatment, it has a similar hydroxybenzoic acid structure but lacks the ethyl ester group.
Ethyl salicylate: Another ester of salicylic acid, it is used in fragrances and flavorings.
Methyl salicylate: . The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical and biological properties.
Propiedades
Número CAS |
494210-79-6 |
|---|---|
Fórmula molecular |
C16H14O5 |
Peso molecular |
286.28 g/mol |
Nombre IUPAC |
ethyl 2-hydroxy-5-(2-hydroxybenzoyl)benzoate |
InChI |
InChI=1S/C16H14O5/c1-2-21-16(20)12-9-10(7-8-14(12)18)15(19)11-5-3-4-6-13(11)17/h3-9,17-18H,2H2,1H3 |
Clave InChI |
KENUXMYSGZYBIH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=CC(=C1)C(=O)C2=CC=CC=C2O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]tris(1-methylethyl)-](/img/structure/B14255065.png)




![N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14255100.png)





![(3S,4R)-3-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-4-[(1R)-2-oxo-3-(pyridin-4-ylmethylidene)cyclohexyl]azetidin-2-one](/img/structure/B14255134.png)
